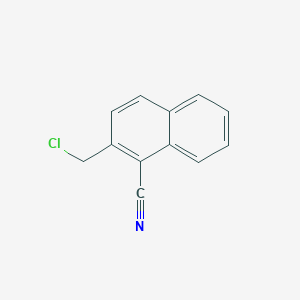
2-(tert-Butyl)-7-ethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-7-éthylindoline : est un composé organique appartenant à la famille des indolines, caractérisé par la présence d'un groupe tert-butyle en position 2 et d'un groupe éthyle en position 7 du cycle indoline. Les dérivés de l'indoline sont connus pour leurs diverses activités biologiques et leurs applications dans différents domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2-(tert-Butyl)-7-éthylindoline peut être réalisée par plusieurs méthodes. Une approche courante implique la synthèse de l'indole de Fischer, où un dérivé de phénylhydrazine réagit avec une cétone en conditions acides pour former le cycle indoline . Une autre méthode comprend l'utilisation de substituants tert-butyle et éthyle introduits par des réactions d'alkylation utilisant des halogénoalcanes appropriés et des catalyseurs basiques .
Méthodes de production industrielle : La production industrielle de 2-(tert-Butyl)-7-éthylindoline implique généralement la synthèse de l'indole de Fischer à grande échelle, optimisée pour un rendement et une pureté élevés. Les conditions de réaction sont soigneusement contrôlées pour assurer la formation sélective du dérivé indoline souhaité. De plus, des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et la capacité du processus .
Analyse Des Réactions Chimiques
Types de réactions : La 2-(tert-Butyl)-7-éthylindoline subit diverses réactions chimiques, notamment :
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénation en utilisant du brome ou chloration en utilisant du chlore gazeux.
Principaux produits formés :
Oxydation : Dérivés de l'indole.
Réduction : Dérivés réduits de l'indoline.
Substitution : Dérivés halogénés de l'indoline.
4. Applications de la recherche scientifique
La 2-(tert-Butyl)-7-éthylindoline a plusieurs applications de recherche scientifique :
Industrie : Utilisée dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les colorants.
5. Mécanisme d'action
Le mécanisme d'action de la 2-(tert-Butyl)-7-éthylindoline implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure cyclique de l'indoline lui permet de se lier à diverses enzymes et récepteurs, modulant leur activité. Par exemple, elle peut inhiber certaines enzymes en formant des complexes stables, affectant ainsi les voies métaboliques . De plus, sa capacité à subir des réactions redox peut influencer les niveaux de stress oxydatif cellulaire .
Applications De Recherche Scientifique
2-(tert-Butyl)-7-ethylindoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-7-ethylindoline involves its interaction with specific molecular targets and pathways. The indoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . Additionally, its ability to undergo redox reactions can influence cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Composés similaires :
- 2-(tert-Butyl)-7-méthylindoline
- 2-(tert-Butyl)-7-isopropylindoline
- 2-(tert-Butyl)-7-phénylindoline
Comparaison : Comparée à ses analogues, la 2-(tert-Butyl)-7-éthylindoline présente des propriétés uniques dues à la présence du groupe éthyle en position 7. Cette substitution peut influencer sa réactivité chimique, son activité biologique et ses propriétés physiques. Par exemple, le groupe éthyle peut améliorer sa lipophilie, affectant sa solubilité et sa perméabilité membranaire .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-tert-butyl-7-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N/c1-5-10-7-6-8-11-9-12(14(2,3)4)15-13(10)11/h6-8,12,15H,5,9H2,1-4H3 |
Clé InChI |
WMBZSXOXEJMROH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1NC(C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


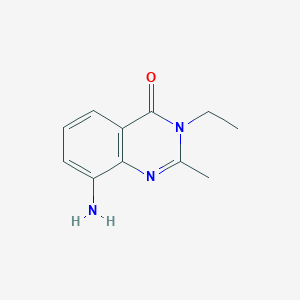

![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)
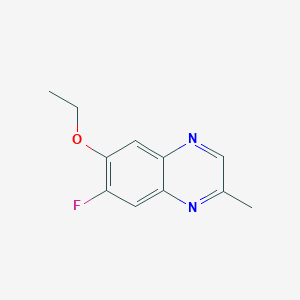
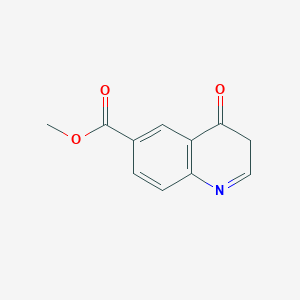
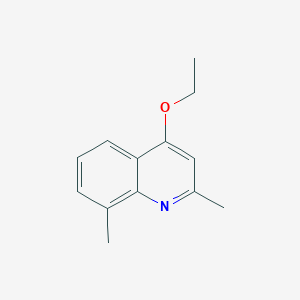



![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11895775.png)
![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)


